molecular formula C13H16N2O3 B2768992 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide CAS No. 77695-59-1

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide

Cat. No. B2768992
CAS RN: 77695-59-1
M. Wt: 248.282
InChI Key: AGGMFSFGXUUSRA-VOTSOKGWSA-N
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Description

“N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide” is a chemical compound with the CAS Number: 77695-59-1 . Its molecular weight is 248.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3/c1-9(16)14-10-4-5-12(17)11(8-10)13(18)6-7-15(2)3/h4-8,17H,1-3H3,(H,14,16)/b7-6+ .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H16N2O3 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Fluorescent Probes and Sensors

The photophysical properties of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide make it a promising candidate for fluorescent probes and sensors. Its donor-acceptor structure allows for intramolecular charge transfer (ICT), which can be harnessed in fluorescence-based assays. Researchers have explored its use in detecting specific analytes, such as metal ions or biomolecules, by monitoring changes in fluorescence intensity or wavelength upon interaction with the target species .

Organic Light-Emitting Diodes (OLEDs)

Chalcone derivatives like N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide exhibit tunable emission properties. Their charge transfer characteristics can be exploited in OLEDs, where they serve as emissive materials. By adjusting the substituents and optimizing the molecular design, these compounds contribute to efficient and colorful light emission in display technologies .

Chemical Sensors for Solvent Polarity

The solvatochromic behavior of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide allows it to act as a solvent polarity sensor. Its fluorescence emission shifts depending on the polarity of the surrounding medium. Researchers have used it to assess solvent properties, study solvent effects on chemical reactions, and develop polarity-sensitive probes .

Materials Science: Nanoparticle Interactions

Researchers have explored the interaction of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide with colloidal silver nanoparticles (AgNPs). The fluorescence quenching behavior provides insights into dynamic quenching and energy transfer processes. Understanding these interactions contributes to the development of novel nanomaterials and sensors .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-4-5-12(17)11(8-10)13(18)6-7-15(2)3/h4-8,17H,1-3H3,(H,14,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGMFSFGXUUSRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide

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